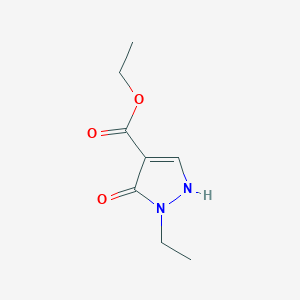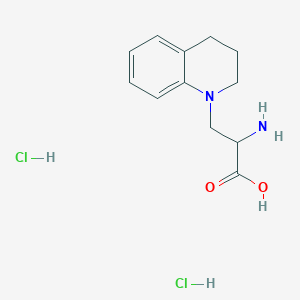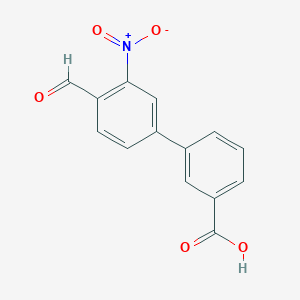![molecular formula C8H11N3O B1449773 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220030-37-4](/img/structure/B1449773.png)
2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Chemical Structure and Interactions
The research on compounds related to 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol often focuses on their chemical structure and potential interactions. For example, studies on similar compounds have detailed their crystal structure, highlighting the angles formed by fused rings and the role of hydrogen bonding and π–π interactions in stabilizing crystal packing. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (He, Peng, & Li, 2007).
Anticancer and Anti-Inflammatory Properties
Several derivatives of the pyrrolo[3,4-d]pyrimidine class have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives have shown potential as anticancer and anti-5-lipoxygenase agents, indicating a promising area of research for compounds with similar structures. Such studies provide a foundation for the development of new therapeutic agents targeting specific cancer types and inflammatory conditions (Rahmouni et al., 2016).
Enzymatic Activity Enhancement
Research has also been conducted on pyrazolopyrimidinyl keto-esters and their derivatives, showing their potential to enhance enzymatic activity. This could have implications for biotechnological applications where enzyme function optimization is required. Such compounds could be utilized in the development of enzyme-based assays or in the enhancement of industrial processes involving specific enzymatic reactions (Abd & Awas, 2008).
Antitumor Agents
Compounds structurally related to this compound have been investigated for their potential as antitumor agents. Studies have highlighted the synthesis of derivatives with significant cytotoxic activity against various cancer cell lines, underscoring the therapeutic potential of these compounds in oncology. The identification of active compounds against specific cancer types can lead to the development of new chemotherapeutic agents (Harsha et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS). It has been considered as a potential target for cancer therapy .
Mode of Action
This compound interacts with ATR kinase, inhibiting its function . This inhibition disrupts the DDR, leading to an accumulation of single-strand breaks in DNA . This disruption makes the compound an attractive anticancer drug target based on synthetic lethality .
Biochemical Pathways
The inhibition of ATR kinase affects the DDR pathway . The DDR pathway is crucial for maintaining genomic stability, and its disruption can lead to the accumulation of DNA damage and genomic instability, which are hallmarks of cancer .
Pharmacokinetics
Similar compounds have been shown to have good oral exposure
Result of Action
The result of the action of this compound is the inhibition of ATR kinase, leading to disruption of the DDR pathway . This disruption can lead to the accumulation of DNA damage and genomic instability, potentially leading to cell death .
Action Environment
The action of this compound is influenced by the cellular environment. In particular, the compound is most effective in cells that are actively replicating, as these cells are more likely to experience replication stress and activate the DDR pathway
properties
IUPAC Name |
2-ethyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-7-10-6-4-9-3-5(6)8(12)11-7/h9H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJILQYCPEUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)


![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)
![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)

![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)

